Securitinine

Overview

Description

Securitinine is an alkaloid derived from the plant Securinega suffruticosa. It is known for its diverse pharmacological activities, including nerve stimulation, antitumor, anti-inflammatory, and antiviral effects . This compound has been used in clinical practice, primarily for treating neurological disorders such as poliomyelitis sequelae and facial nerve palsy .

Mechanism of Action

Target of Action

Securitinine is a plant-derived alkaloid that primarily targets the nervous system . It has been widely used in clinical practice, mainly for the treatment of polio sequelae and facial nerve palsy . It also has antitumor, anti-inflammatory, and antivirus effects, improves bone marrow hematopoietic function, and reduces blood pressure .

Mode of Action

This compound is a selective antagonist of GABA (gamma aminobutyric acid) receptors . It has been shown that this compound can be used in the treatment of neurological diseases such as amyotrophic lateral sclerosis and multiple sclerosis . In addition, this compound is considered as a promising anti-inflammatory and neuroprotective drug in the treatment of Parkinson’s disease .

Biochemical Pathways

This compound affects various biochemical pathways. It has been shown that mitochondrial dysfunction, ROS generation, as well as mitogen-activated protein kinase (MAPK) activation are some of the molecular mechanisms of apoptosis activation under the action of this compound . A number of studies have shown the modulating effect of this compound on the PI3K/AKT/mTOR signaling pathways .

Pharmacokinetics

It is known that this compound is soluble in anhydrous ethanol or chloroform, but insoluble in water . This solubility profile may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

This compound induces monocytic differentiation of a wide range of myeloid leukemia cell lines as well as primary leukemic patient samples . It has the ability to induce significant growth arrest in cell lines and patient samples . It also significantly impairs the growth of AML tumors in nude mice .

Biochemical Analysis

Biochemical Properties

Securitinine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition enhances cholinergic transmission, which can be beneficial in treating neurological disorders. Additionally, this compound interacts with gamma-aminobutyric acid (GABA) receptors, acting as an antagonist and thereby modulating neurotransmission . These interactions highlight this compound’s potential in influencing biochemical pathways related to neurotransmission and enzyme regulation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation . It affects cell signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . This compound also influences gene expression by modulating transcription factors such as NF-κB, leading to reduced inflammation and enhanced cell survival . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, inhibiting their activity and leading to increased neuronal excitability . This compound also interacts with acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, this compound modulates the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell signaling and apoptosis . These molecular interactions underscore this compound’s multifaceted mechanism of action, which involves enzyme inhibition, receptor modulation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound maintains its biological activity over extended periods, although its potency may decrease slightly due to gradual degradation . In vitro studies have demonstrated that this compound’s effects on cellular function, such as apoptosis induction and enzyme inhibition, remain consistent over time . In vivo studies have also indicated that this compound’s therapeutic effects persist, although repeated administration may be necessary to maintain efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve memory in animal studies . At higher doses, this compound can induce seizures and other adverse neurological effects due to its interaction with GABA receptors . Toxicity studies have revealed that this compound has a relatively narrow therapeutic window, with high doses leading to significant toxicity and adverse effects . These findings highlight the importance of careful dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. It undergoes oxidative metabolism, primarily in the liver, where it is converted into various metabolites by cytochrome P450 enzymes . These metabolites are then further processed and excreted via the kidneys . This compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy, as the formation of active or inactive metabolites can impact its biological activity . Understanding these metabolic pathways is crucial for optimizing this compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound is also distributed to other tissues, including the liver, kidneys, and spleen, where it can accumulate and exert its biological effects . Transporters and binding proteins, such as albumin, play a role in this compound’s distribution, influencing its bioavailability and therapeutic efficacy . These distribution patterns are essential for understanding this compound’s pharmacodynamics and optimizing its clinical use.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . This compound can also be found in the nucleus, where it may influence gene expression by modulating transcription factors . Additionally, this compound’s localization to specific organelles, such as mitochondria, can impact its role in cellular metabolism and apoptosis . Understanding this compound’s subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of securitinine involves the construction of its tetracyclic framework, which includes a butenolide moiety and tertiary amine-based heterocycles . One of the key steps in its synthesis is the stereocontrolled oxidation and rearrangement of the piperidine core . The synthetic strategy also features epimerization at specific positions within the (neo)securinane scaffolds .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the leaves of Securinega suffruticosa . The plant is widely distributed in temperate and subtropical regions, making it a rich natural resource for this compound production .

Chemical Reactions Analysis

Types of Reactions

Securitinine undergoes several types of chemical reactions, including:

Cycloaddition Reactions: This compound is involved in 1,3-dipolar cycloaddition reactions and [2 + 2] photochemical cycloaddition reactions.

Baylis-Hillman Reaction: This reaction is used to obtain the corresponding rigid dimer of this compound.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include oxidizing agents for the stereocontrolled oxidation and rearrangement processes . The reaction conditions often involve specific temperature and solvent conditions to achieve the desired stereochemistry .

Major Products Formed

The major products formed from these reactions include various C4-oxygenated securinine-type alkaloids, such as securingines A, C, D, and secu’amamine D .

Scientific Research Applications

Securitinine has a wide range of scientific research applications:

Comparison with Similar Compounds

Securitinine is part of a group of alkaloids known as Securinega alkaloids. Similar compounds include:

Secu’amamine B and C: These compounds share structural similarities with this compound and exhibit similar pharmacological activities.

Fluggeainol: Another related alkaloid with comparable biological properties.

This compound stands out due to its unique tetracyclic structure and diverse pharmacological activities, making it a promising candidate for further research and drug development .

Properties

IUPAC Name |

(1S,2S,4S,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11+,12+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLWRYOORWTCQQ-UHXUPSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN2[C@@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of securitinine?

A1: The structure of this compound was first elucidated in 1964 and confirmed through various studies. [, ] While the exact chemical formula and weight are not provided in these abstracts, its structure is characterized by a fused ring system containing a piperidine ring. Further research describes the synthesis of 10a-epithis compound, a diastereoisomer of this compound, highlighting the importance of stereochemistry in this class of compounds. []

Q2: Have there been any studies looking at the synthesis of this compound and its derivatives?

A2: Yes, several research papers discuss the synthesis of this compound and related compounds. One study focuses on the stereochemistry of catalytic hydrogenation products, a crucial step in synthesizing this compound. [] Another paper describes a collective total synthesis approach for C4-oxygenated securinine-type alkaloids, emphasizing the ability to control the stereochemistry during different steps of the synthesis. [] These studies provide valuable insights into the complexities of synthesizing these molecules and the importance of controlling stereochemistry for potential biological activity.

Q3: Beyond this compound itself, what other compounds have been isolated from Securinega suffruticosa?

A3: Research indicates that Securinega suffruticosa is a source of various alkaloids besides this compound. A study investigating the plant's chemical constituents identified eleven compounds, including securinine, viroallosecurinine, and 14,15-dihydrosecurinine. [] Interestingly, a novel compound, (-)-15β-ethoxy-14,15-dihydroviroallosecurinine, was also discovered. [] This finding suggests that further investigation of Securinega suffruticosa could reveal additional novel compounds with potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

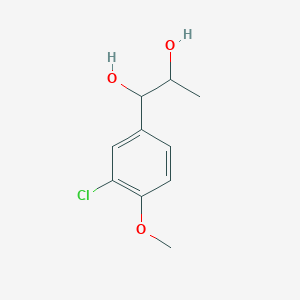

![[(8S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1158342.png)

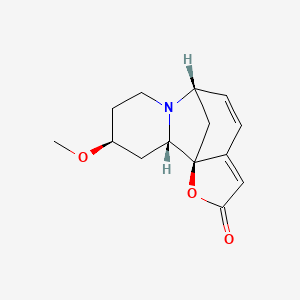

![disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B1158347.png)